D-Glucurono-6,3-lactone acetonide
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Overview
Description
D-Glucurono-6,3-lactone acetonide: is a derivative of glucuronic acid, known for its role in organic synthesis and biochemical research. This compound is characterized by its white to off-white solid appearance and is used primarily in scientific research .
Mechanism of Action
Target of Action
D-Glucurono-6,3-lactone acetonide, also known as beta-L-Idofuranuronic acid, 1,2-O-(1-methylethylidene)-, gamma-lactone, is primarily targeted at the body’s detoxification process . The compound is a glucuronic acid derivative, which is a key substance in the body’s process of detoxifying harmful compounds .
Mode of Action
The compound can be converted to optically active and partially protected inositols . This conversion is crucial for its interaction with its targets. The compound enters the body and, under the catalysis of enzymes, the lactone ring is opened, transforming it into glucuronic acid .
Biochemical Pathways
Glucuronic acid, the primary component of this compound, plays a vital role in the body’s detoxification process . It conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete .
Pharmacokinetics
The compound is soluble in water , which aids in its absorption, distribution, metabolism, and excretion (ADME) properties. Its solubility contributes to its bioavailability, allowing it to effectively interact with its targets and perform its function.
Result of Action
The result of the compound’s action is the formation of glucuronides, which are more water-soluble and easier for the body to excrete . This leads to the detoxification of the body, as harmful compounds are made less toxic or non-toxic and are excreted through urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Glucurono-6,3-lactone acetonide can be synthesized from D-glucurono-6,3-lactone through a reaction with acetone under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the acetonide group .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : D-Glucurono-6,3-lactone acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of glucuronic acid derivatives, while reduction can yield various alcohols .
Scientific Research Applications
D-Glucurono-6,3-lactone acetonide is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
D-Glucurono-6,3-lactone: A precursor to D-Glucurono-6,3-lactone acetonide, used in similar applications.
D-Glucuronic acid: Another derivative of glucuronic acid, used in biochemical research and organic synthesis.
Gluconolactone: A related compound with applications in food and pharmaceutical industries.
Uniqueness: : this compound is unique due to its specific structural features, which allow it to be converted into optically active inositols. This property makes it particularly valuable in the synthesis of complex organic molecules and in biochemical research .
Biological Activity
D-Glucurono-6,3-lactone acetonide is a derivative of D-glucurono-6,3-lactone, a naturally occurring compound known for its role in various biological processes. This article explores the biological activity of this compound, including its synthesis, metabolic pathways, and potential therapeutic applications.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₂O₆ |
Molecular Weight | 216.19 g/mol |
CAS Number | 20513-98-8 |
Melting Point | 119°C to 121°C |
Optical Rotation | +52° (c=1 in Chloroform) |
Synthesis
This compound can be synthesized through the reaction of D-glucurono-6,3-lactone with acetone in the presence of an acid catalyst. This process yields high purity and is efficient for producing various derivatives. The synthetic route involves protection strategies using acetals and ketals, which are common in carbohydrate chemistry .
Metabolic Role
D-glucurono-6,3-lactone participates in detoxification processes within the liver. It acts by forming glucuronides that facilitate the excretion of toxic substances through urine. This metabolic pathway is crucial for maintaining homeostasis and preventing the accumulation of harmful compounds in the body .
Pharmacological Applications
Research indicates that this compound may have potential therapeutic applications:
- Energy Enhancement : It is commonly included in energy drinks due to its ability to increase energy levels and improve mental alertness. Studies have shown that it can reduce "brain fog" associated with various medical conditions .
- Detoxification : The compound's role as a detoxicant is significant; it enhances the liver's ability to process and eliminate toxins by increasing blood-glucuronide levels .
- Antioxidant Properties : Preliminary studies suggest that glucuronolactones may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress and inflammation .
Study on Energy Drinks
A study published in the Journal of Food Science examined the effects of energy drinks containing D-glucurono-6,3-lactone on cognitive performance. Participants reported improved alertness and reduced fatigue after consumption compared to a placebo group.
Detoxification Efficacy
In a clinical trial assessing detoxification efficacy, subjects consuming beverages enriched with D-glucurono-6,3-lactone showed significantly higher levels of glucuronides in their urine, indicating enhanced detoxification capabilities .
Properties
IUPAC Name |
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-QOHYDMMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.